molecular formula C44H54O17 B115161 Dutomycin CAS No. 146663-67-4

Dutomycin

Cat. No. B115161
M. Wt: 854.9 g/mol
InChI Key: ZYPYHMZLLIDAAL-WNMWLNICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dutomycin is a cyclic lipopeptide antibiotic that was first isolated from Streptomyces cinnamoneus in 1970. It has been used in the treatment of various bacterial infections, including those caused by multidrug-resistant organisms. Dutomycin has a unique mechanism of action, making it an attractive candidate for further research and development.

Scientific Research Applications

Antiproliferative Activity and Interaction with DNA

Dutomycin, an anthracycline natural product, demonstrates significant antiproliferative activity. It works by blocking cells in the S phase, inhibiting cell growth more effectively compared to its derivatives. Dutomycin exhibits a higher binding affinity to DNA, particularly due to the critical role of its 12-methyl group. This interaction impairs DNA replication, enhancing its antitumor activity (Xu et al., 2022).

Antibacterial Properties and Biosynthetic Tailoring

Dutomycin displays potent antibacterial activity against strains like Staphylococcus aureus, including methicillin-resistant S. aureus. Its biosynthetic gene cluster has been studied, revealing insights into the roles of specific enzymes in its production. The antibacterial efficacy of dutomycin can be enhanced through biosynthetic structural modification, as seen with some of its analogues (Sun et al., 2016).

Autophagy and Apoptosis Induction in Cancer Cells

Dutomycin has been identified as an autophagy enhancer that can lead to apoptosis in cancer cells. It targets the serine protease inhibitor SERPINB6, activating intracellular serine proteases and inducing autophagy. This process eventually leads to cell death, demonstrating dutomycin's potential as an anticancer agent (Jang et al., 2021).

Insights into Molecular Mechanisms and Structural Analysis

The biosynthesis and structural analysis of dutomycin reveal its complex mechanism of action. One study explored the enzymatic formation of lysinoalanine in duramycin, a related compound, which provides insights into the structural intricacies of these types of compounds. Such analyses are crucial for understanding how these compounds interact with biological targets and their potential applications in therapeutic settings (An et al., 2018).

Radiosensitization in Cancer Therapy

In cancer therapy, dutomycin has shown potential as a radiosensitizer. It enhances the radiosensitivity of liver cancer cells by increasing the generation of reactive oxygen species. This property of dutomycin could be leveraged to improve the efficacy of radiation therapy in treating certain types of cancer (Yang et al., 2021).

properties

CAS RN

146663-67-4

Product Name

Dutomycin

Molecular Formula

C44H54O17

Molecular Weight

854.9 g/mol

IUPAC Name

[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] (Z,4R)-2,4-dimethylhept-2-enoate

InChI

InChI=1S/C44H54O17/c1-10-11-18(2)14-19(3)41(52)61-39-23(7)58-29(17-42(39,8)53)59-26-12-13-28(57-22(26)6)60-40-36(49)31(21(5)45)37(50)44(55)38(51)32-24(16-43(40,44)54)20(4)30-33(35(32)48)25(46)15-27(56-9)34(30)47/h14-15,18,22-23,26,28-29,39-40,48,50,53-55H,10-13,16-17H2,1-9H3/b19-14-/t18-,22-,23+,26+,28+,29+,39-,40-,42-,43-,44-/m1/s1

InChI Key

ZYPYHMZLLIDAAL-WNMWLNICSA-N

Isomeric SMILES

CCC[C@@H](C)/C=C(/C)\C(=O)O[C@@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@H]2CC[C@@H](O[C@@H]2C)O[C@@H]3C(=O)C(=C([C@@]4([C@]3(CC5=C(C6=C(C(=O)C=C(C6=O)OC)C(=C5C4=O)O)C)O)O)O)C(=O)C)C

SMILES

CCCC(C)C=C(C)C(=O)OC1C(OC(CC1(C)O)OC2CCC(OC2C)OC3C(=O)C(=C(C4(C3(CC5=C(C6=C(C(=O)C=C(C6=O)OC)C(=C5C4=O)O)C)O)O)O)C(=O)C)C

Canonical SMILES

CCCC(C)C=C(C)C(=O)OC1C(OC(CC1(C)O)OC2CCC(OC2C)OC3C(=O)C(=C(C4(C3(CC5=C(C6=C(C(=O)C=C(C6=O)OC)C(=C5C4=O)O)C)O)O)O)C(=O)C)C

synonyms

dutomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dutomycin
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Dutomycin

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